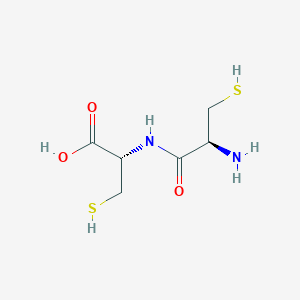
d-Cysteinyl-d-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Cysteinyl-d-cysteine is a dipeptide composed of two d-cysteine molecules linked by a peptide bond. Cysteine is a sulfur-containing amino acid that plays a crucial role in various biological processes. The d-form of cysteine is less common in nature compared to the l-form, but it has unique properties and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Cysteinyl-d-cysteine typically involves the coupling of two d-cysteine molecules. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including automated peptide synthesizers. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
d-Cysteinyl-d-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfides, such as cystine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides like cystine.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
d-Cysteinyl-d-cysteine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in redox biology and as a component of antioxidant systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for glutathione synthesis.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of d-Cysteinyl-d-cysteine involves its thiol groups, which can participate in redox reactions. These thiol groups can act as nucleophiles, forming disulfide bonds or undergoing oxidation-reduction cycles. The compound can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
l-Cysteinyl-l-cysteine: The l-form of the dipeptide, which is more common in nature.
Cystine: The oxidized form of cysteine, consisting of two cysteine molecules linked by a disulfide bond.
Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties.
Uniqueness
d-Cysteinyl-d-cysteine is unique due to its d-configuration, which imparts different biochemical properties compared to its l-counterpart. This uniqueness makes it valuable for specific research applications, particularly in studying the stereochemistry of biological molecules and their interactions.
Properties
Molecular Formula |
C6H12N2O3S2 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O3S2/c7-3(1-12)5(9)8-4(2-13)6(10)11/h3-4,12-13H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChI Key |
OABOXRPGTFRBFZ-QWWZWVQMSA-N |
Isomeric SMILES |
C([C@H](C(=O)N[C@H](CS)C(=O)O)N)S |
Canonical SMILES |
C(C(C(=O)NC(CS)C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


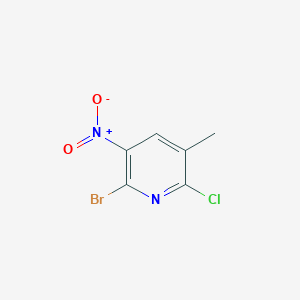
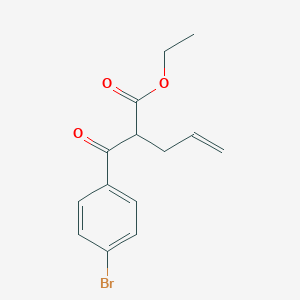

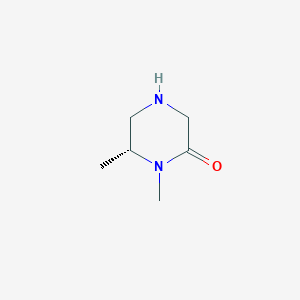
![1-Amino-4-hydroxy-2-[4-(propan-2-yl)benzoyl]anthracene-9,10-dione](/img/structure/B13147496.png)

![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)
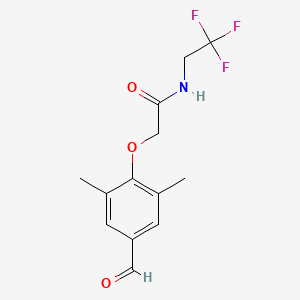
![5,6-Dihydro-4H-cyclopenta[d]thiazole-2-sulfonyl chloride](/img/structure/B13147528.png)
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
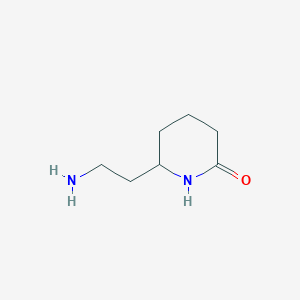
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)

![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B13147554.png)
